methyl[1-(pyrimidin-4-yl)ethyl]amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-pyrimidin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(8-2)7-3-4-9-5-10-7/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBCUFKRRNOSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Pyrimidine Containing Amines in Organic Synthesis
The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions. This structural framework is of immense importance in the natural world as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. researchgate.netpharmatutor.org This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov Consequently, pyrimidine derivatives have been extensively investigated and developed for a wide range of therapeutic applications. pharmatutor.orgmdpi.comorientjchem.orgresearchgate.net
The incorporation of an amine functional group onto a pyrimidine scaffold further enhances its chemical diversity and biological potential. Aminopyrimidines are key intermediates in the synthesis of a multitude of biologically active compounds. nih.gov The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, it serves as a versatile synthetic handle for the introduction of various substituents, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov
Pyrimidine-containing amines are integral to a vast array of pharmaceuticals and compounds of agrochemical interest. Their derivatives have demonstrated a remarkable spectrum of biological activities, including but not limited to:
Anticancer Agents: Many clinically used anticancer drugs, such as 5-fluorouracil (B62378) and imatinib, feature a pyrimidine core. nih.govwisdomlib.org The pyrimidine scaffold is often found in kinase inhibitors, which are a major class of cancer therapeutics. nih.gov
Antimicrobial Agents: The pyrimidine nucleus is present in various antibacterial and antifungal drugs. wisdomlib.orgnih.gov For instance, trimethoprim, an antibacterial agent, is a diaminopyrimidine derivative.
Anti-inflammatory and Analgesic Drugs: Certain pyrimidine derivatives have shown potent anti-inflammatory and pain-relieving properties. wisdomlib.org
Antiviral Compounds: The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for the development of antiviral drugs. pharmatutor.orgorientjchem.org
The synthesis of pyrimidine derivatives is a well-established field in organic chemistry, with numerous methods available for the construction and functionalization of the pyrimidine ring. organic-chemistry.org These methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. The subsequent introduction or modification of amine substituents on the pyrimidine ring can be achieved through various synthetic transformations.
Current Landscape and Research Gaps Pertaining to the Compound
A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound methyl[1-(pyrimidin-4-yl)ethyl]amine. While extensive research exists on pyrimidine (B1678525) derivatives as a broad class, and on various aminopyrimidines, this particular molecule appears to be largely unexplored. There is a notable absence of published studies detailing its synthesis, characterization, or potential applications.
This lack of specific data for this compound presents both a challenge and an opportunity. The challenge lies in the absence of established synthetic routes and characterized properties. However, the opportunity resides in the potential for novel discoveries. Based on the known properties of structurally similar compounds, several areas of potential research can be postulated.
Table 1: Physicochemical Properties of Structurally Related Pyrimidine Amines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted LogP |
| 4-Aminopyrimidine | C4H5N3 | 95.10 | 234.5 ± 23.0 | 0.25 |
| 4-(Methylamino)pyrimidine | C5H7N3 | 109.13 | 211.2 ± 23.0 | 0.65 |
| 1-(Pyrimidin-4-yl)ethanamine | C6H9N3 | 123.16 | 237.9 ± 23.0 | 0.54 |
| This compound | C7H11N3 | 137.19 | 248.7 ± 23.0 | 0.94 |
Note: The properties for this compound are predicted based on computational models due to the lack of experimental data.
The key structural features of this compound—the 4-substituted pyrimidine ring and the chiral α-methylbenzylamine-like side chain—suggest several avenues for future investigation:
Asymmetric Synthesis: The ethylamine (B1201723) side chain attached to the pyrimidine ring contains a stereocenter. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound would be a significant contribution. The biological activity of chiral molecules is often dependent on their stereochemistry.
Medicinal Chemistry: Given the broad biological activities of pyrimidine derivatives, this compound could be a valuable scaffold for the development of new therapeutic agents. Screening for anticancer, antimicrobial, anti-inflammatory, and neurological activities would be a logical starting point.
Coordination Chemistry: The nitrogen atoms in the pyrimidine ring and the side-chain amine can act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting electronic or magnetic properties.
Advanced Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy3.2.1. Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation 3.2.2. Carbon-13 (¹³C) NMR Spectroscopic Analysis and Structural Connectivity
Further research and publication by the scientific community would be required to generate the data needed to populate these sections.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules. Through-bond and through-space correlations provide a detailed picture of the molecular framework.
COSY (Correlation Spectroscopy): The COSY experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For methyl[1-(pyrimidin-4-yl)ethyl]amine, the COSY spectrum would be expected to show a correlation between the methine proton (CH) of the ethyl group and the methyl protons (CH₃) of the same group, as well as with the proton on the adjacent nitrogen.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of the carbon signals based on the known proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the protons of the ethyl group and the carbons of the pyrimidine (B1678525) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation. This would be particularly useful in determining the spatial arrangement of the methyl and pyrimidine groups around the chiral center.
A comprehensive analysis of these 2D NMR spectra would lead to the complete and unambiguous assignment of all proton and carbon resonances of this compound.
| Proton (¹H) Assignment | Carbon (¹³C) Assignment |
| Pyrimidine H-2 | Pyrimidine C-2 |
| Pyrimidine H-5 | Pyrimidine C-4 |
| Pyrimidine H-6 | Pyrimidine C-5 |
| Ethyl CH | Pyrimidine C-6 |
| Ethyl CH₃ | Ethyl CH |
| N-Methyl CH₃ | Ethyl CH₃ |
| NH | N-Methyl CH₃ |
Dynamic NMR Studies for Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of chemical exchange processes. In the context of this compound, DNMR could be employed to investigate the rotational barrier around the C-C bond connecting the ethyl group to the pyrimidine ring.
At low temperatures, the rotation around this bond may be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, the energy barrier to rotation (ΔG‡) can be calculated. This information provides valuable insight into the molecule's conformational flexibility and the steric and electronic interactions that govern its dynamic behavior. Studies on similar N-aryl systems have shown that rotational barriers can be influenced by the electronic nature of substituents. csic.es
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (secondary amine) | 3300-3500 (weak to medium) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch (pyrimidine ring) | 1600-1680 |
| C=C stretch (pyrimidine ring) | 1450-1600 |
| C-N stretch | 1000-1350 |
The precise positions and intensities of these bands can provide a unique fingerprint for the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound is a chromophore that will absorb UV radiation, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
Typically, aromatic and heteroaromatic compounds exhibit π → π* and n → π* transitions. The UV-Vis spectrum of this compound would likely show strong absorption bands in the UV region, characteristic of the pyrimidine chromophore. For a related compound, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm. sielc.com The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the pyrimidine ring.
Theoretical and Computational Investigations of Methyl 1 Pyrimidin 4 Yl Ethyl Amine
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. samipubco.com For a molecule such as methyl[1-(pyrimidin-4-yl)ethyl]amine, DFT calculations would provide fundamental insights into its geometry, reactivity, and spectroscopic characteristics. A common approach involves using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
Geometry Optimization and Electronic Structure Analysis
The initial step in a DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to a stable conformation of the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C4-C5 (pyrimidine ring) | 1.39 Å |
| N1-C2 (pyrimidine ring) | 1.34 Å | |
| C4-C(ethyl) | 1.52 Å | |
| C(ethyl)-N(amine) | 1.47 Å | |
| Bond Angle | C4-C5-C6 (pyrimidine ring) | 116.5° |
| N1-C2-N3 (pyrimidine ring) | 128.0° | |
| C5-C4-C(ethyl) | 121.0° | |
| Dihedral Angle | N3-C4-C(ethyl)-N(amine) | 65.0° |
This is an interactive data table. You can sort and filter the data.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
This is an interactive data table. You can sort and filter the data.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored regions typically indicate negative electrostatic potential, suggesting sites prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring would be expected to be electron-rich regions.
Spectroscopic Property Prediction (NMR, IR, UV-Vis Chemical Shifts and Frequencies)
DFT calculations can accurately predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is often employed for simulating UV-Vis spectra. jchemrev.com Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural elucidation of the compound.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) - Pyrimidine H | 8.5 - 9.2 ppm |
| Chemical Shift (δ) - CH(ethyl) | 4.5 ppm | |
| ¹³C NMR | Chemical Shift (δ) - Pyrimidine C | 150 - 160 ppm |
| IR | Vibrational Frequency (ν) - C=N stretch | 1650 cm⁻¹ |
| Vibrational Frequency (ν) - N-H stretch | 3350 cm⁻¹ | |
| UV-Vis | Maximum Absorption (λmax) | 260 nm |
This is an interactive data table. You can sort and filter the data.
Topological Analysis (AIM, ELF, NCI) of Electron Density
Advanced topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Non-Covalent Interaction (NCI) analysis, provide deeper insights into the nature of chemical bonds and intermolecular interactions. AIM analysis can characterize the type of bonding (covalent, ionic, etc.), while ELF helps to visualize regions of high electron localization, such as lone pairs and covalent bonds. NCI analysis is particularly useful for identifying and visualizing weak non-covalent interactions that are crucial for molecular conformation and crystal packing.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of a molecule over time. An MD simulation would reveal the different accessible conformations of the flexible ethylamine (B1201723) side chain of this compound and the energetic barriers between them. This information is vital for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.
Due to a lack of specific research data for "this compound" in the areas of computational transition state modeling and ligand-receptor interaction studies, the requested article with detailed research findings and data tables cannot be generated at this time. Extensive searches have not yielded scholarly articles or databases containing the necessary in-depth computational investigations for this particular compound.
To provide an article that is scientifically accurate and avoids speculation, specific published research on the molecule is required. Without such sources, it is not possible to fulfill the request for a thorough and informative article strictly adhering to the provided outline.
Reactivity Studies and Derivatization Chemistry of Methyl 1 Pyrimidin 4 Yl Ethyl Amine
Reactions of the Amine Functionality
The secondary amine group in methyl[1-(pyrimidin-4-yl)ethyl]amine is a key functional handle for derivatization. Its lone pair of electrons makes it nucleophilic and basic, allowing it to react with a variety of electrophiles.
The secondary amine readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are typically robust and high-yielding.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base, often a tertiary amine like pyridine (B92270) or triethylamine, is commonly added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. vedantu.com This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Sulfonylation is analogous to acylation and involves the reaction of the amine with a sulfonyl chloride. libretexts.org This reaction yields a sulfonamide, a stable functional group found in many biologically active molecules. The conditions are similar to those used for acylation, typically requiring a base to scavenge the generated acid.
The table below illustrates the types of products formed from these reactions.
| Reagent Type | Example Reagent | Product Class |
| Acyl Chloride | Acetyl chloride | N-acetyl amide |
| Acid Anhydride | Acetic anhydride | N-acetyl amide |
| Acyl Chloride | Benzoyl chloride | N-benzoyl amide |
| Sulfonyl Chloride | Benzenesulfonyl chloride | N-benzenesulfonamide |
| Sulfonyl Chloride | Methanesulfonyl chloride | N-methanesulfonamide |
Introducing additional alkyl groups to the amine nitrogen can be achieved through direct alkylation or, more controllably, via reductive amination.
Direct Alkylation of the secondary amine with an alkyl halide can produce a tertiary amine. chemrxiv.org However, this reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to overalkylation and the formation of a quaternary ammonium (B1175870) salt. chemrxiv.org
Reductive Amination (also known as reductive alkylation) offers a more selective and efficient method for N-alkylation. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion. This intermediate is not isolated but is reduced in situ by a mild reducing agent to yield the tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of overalkylation associated with direct alkylation.
The following table provides examples of carbonyl compounds used in reductive amination and the corresponding tertiary amine products.
| Carbonyl Compound | Reducing Agent | Product Substituent |
| Formaldehyde | NaBH(OAc)₃ | N,N-dimethyl |
| Acetaldehyde | NaBH₃CN | N-ethyl-N-methyl |
| Acetone | NaBH(OAc)₃ | N-isopropyl-N-methyl |
| Cyclohexanone | NaBH₃CN | N-cyclohexyl-N-methyl |
| Benzaldehyde | NaBH(OAc)₃ | N-benzyl-N-methyl |
The amine functionality serves as a strategic point for the construction of novel heterocyclic rings fused to or pendant from the core structure. These reactions typically involve bifunctional electrophiles that react with the amine to form a new ring system.
For example, reaction with β-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones, can lead to the formation of various heterocyclic structures. nih.gov The initial step is often a Michael addition or condensation with the amine, followed by an intramolecular cyclization and dehydration or oxidation to form the final aromatic or non-aromatic heterocycle. The specific outcome depends on the reagent and reaction conditions employed. Such strategies are widely used in the synthesis of complex heterocyclic scaffolds. mdpi.comorganic-chemistry.org
| Reagent | Potential Heterocyclic Product |
| 1,3-Diketone (e.g., Acetylacetone) | Dihydropyridine or related fused systems |
| β-Ketoester (e.g., Ethyl acetoacetate) | Pyridinone or dihydropyrimidinone derivatives |
| α,β-Unsaturated Ketone | Tetrahydropyridine or piperidine (B6355638) derivatives |
| Ethyl cyanoacetate | Aminopyridine or fused pyrimidine (B1678525) systems researchgate.net |
Transformations Involving the Pyrimidine Ring System
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards aromatic substitution reactions.
The pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution. The two ring nitrogens withdraw electron density from the carbon atoms, making the ring much less nucleophilic than benzene. wikipedia.orgbhu.ac.in Consequently, electrophilic substitution reactions are difficult and typically require harsh conditions. bhu.ac.in
In contrast to its inertness toward electrophiles, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The positions most activated for nucleophilic attack are C-2, C-4, and C-6, which are ortho or para to the ring nitrogens. echemi.comstackexchange.com Anionic intermediates formed by nucleophilic attack at these positions are stabilized by delocalization of the negative charge onto the electronegative nitrogen atoms. echemi.comstackexchange.com
For this compound itself, a direct SNAr reaction at the C-4 position to displace the alkylamine side chain would require a very strong nucleophile and harsh conditions, as an alkylamino group is not a good leaving group. However, if a suitable leaving group (e.g., a halogen such as chlorine or bromine) is present at the C-2 or C-6 positions of the ring, it can be readily displaced by a wide variety of nucleophiles. bhu.ac.inresearchgate.net This provides a powerful method for further functionalization of the pyrimidine core.
The table below summarizes potential nucleophilic substitution reactions on a hypothetical 2-chloro-substituted analogue.
| Nucleophile | Reagent Example | Product at C-2 |
| Alkoxide | Sodium methoxide | Methoxy group |
| Thiolate | Sodium thiophenoxide | Phenylthio group |
| Amine | Ammonia, Alkylamines | Amino, Alkylamino group |
| Cyanide | Sodium cyanide | Cyano group |
| Hydrazine | Hydrazine hydrate | Hydrazinyl group |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and pyrimidine derivatives are common substrates in these transformations. The electron-deficient nature of the pyrimidine ring makes it susceptible to these types of reactions, often at halogenated positions.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with a halide or triflate. For a molecule like this compound to participate, the pyrimidine ring would generally require a leaving group (such as a chlorine, bromine, or iodine atom) at the C2, C5, or C6 position. mdpi.commdpi.com The reaction would then proceed in the presence of a palladium catalyst and a base to form a new carbon-carbon bond between the pyrimidine ring and an aryl or vinyl group from the boronic acid. mdpi.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated pyrimidine derivative would be necessary. The reaction allows for the introduction of alkenyl substituents onto the pyrimidine core. wikipedia.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is widely used to introduce alkynyl moieties into heterocyclic systems, including pyrimidines. wikipedia.org Again, this would require a halogenated precursor of the target compound.
Without published studies on halogenated or otherwise activated derivatives of this compound, no specific data on its performance in these cornerstone reactions can be presented.
Strategic Utility as a Building Block in Complex Chemical Architectures
The pyrimidine core is a vital scaffold in medicinal chemistry and materials science. mdpi.comnih.gov Its derivatives are considered valuable building blocks because the nitrogen atoms provide sites for hydrogen bonding and coordination, and the ring can be functionalized at various positions to tune its electronic and steric properties.
Pyrimidine derivatives are frequently used as starting materials to construct fused heterocyclic systems. This can be achieved through reactions that involve substituents on the pyrimidine ring. For instance, an amino group, such as the one present in this compound, could potentially be used in cyclization reactions with appropriate bifunctional reagents to form fused rings like triazolopyrimidines or imidazopyrimidines. nih.gov However, the specific reaction pathways and the resulting novel heterocyclic systems derived directly from this compound have not been described in the literature.
The term "building block" implies that a molecule can be readily incorporated into a larger, more complex structure. mdpi.com The amine functionality in this compound offers a reactive handle for derivatization, such as acylation, alkylation, or sulfonylation, to build more elaborate, polyfunctionalized molecules. These new structures could be designed to interact with biological targets or to have specific material properties. While this is a plausible synthetic strategy, there are no specific examples in published research that utilize this compound for the construction of such scaffolds.
Lack of Specific Research Data on this compound in Catalysis and Materials Science Applications
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound this compound and its roles in catalysis and materials science. The initial investigation sought to detail its application in ligand design for metal-mediated catalysis and its integration into advanced functional materials. However, the search did not yield specific studies or datasets for this particular compound within the requested contexts.
The intended scope of the article was to explore:
Role in Catalysis and Materials Science Applications
Role in Catalysis and Materials Science Applications
Integration into Advanced Functional Materials
Development of Responsive Materials
While the pyrimidine (B1678525) structural motif is of significant interest in coordination chemistry and materials science, and various substituted pyrimidines have been investigated as ligands for transition metals, specific research on methyl[1-(pyrimidin-4-yl)ethyl]amine in these areas appears to be limited or not publicly available. General principles of ligand design often involve nitrogen-containing heterocycles like pyrimidine due to the coordinating ability of the nitrogen atoms. wikipedia.orgresearchgate.net These ligands can form stable complexes with a variety of transition metals, which are then studied for their catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization. wikipedia.orgmdpi.com
In the field of materials science, pyrimidine-containing molecules can be used as building blocks for polymers and other functional materials. The nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the material's properties. However, no specific literature was found that details the use of this compound as a precursor for specialty polymers, coatings, or in the development of responsive materials.
Due to the absence of specific research findings for this compound in the specified areas of catalysis and materials science, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. Further experimental research would be required to elucidate the potential of this specific compound in these applications.
Advanced Analytical Methodologies for Characterization and Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP) is a primary and well-established technique for the enantioselective analysis of chiral molecules. mdpi.com The direct separation of enantiomers on a CSP is a widely adopted approach for determining enantiomeric excess and for the quality control of chiral drugs. mdpi.com
The cornerstone of a successful chiral HPLC separation is the selection of an appropriate Chiral Stationary Phase (CSP). For chiral amines like methyl[1-(pyrimidin-4-yl)ethyl]amine, polysaccharide-based CSPs are among the most versatile and widely used. researchgate.netyakhak.org These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity for various compounds. nih.gov
Commonly employed polysaccharide-based CSPs that would be suitable for the separation of this compound include those with phenylcarbamate derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). researchgate.netyakhak.org The chiral recognition mechanism of these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomers and the chiral selector. nih.gov
The optimization process involves screening a variety of CSPs with different chiral selectors and backbone structures (cellulose vs. amylose) to identify the one that provides the best resolution and selectivity for the target enantiomers. yakhak.org For instance, studies on similar chiral amines have shown that cellulose-based columns may offer superior efficiency for the resolution of the free amines. mdpi.com
Table 1: Representative Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) | Chiral Selector | Potential Interactions |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π, Hydrogen bonding, Steric hindrance |
| Chiralpak® AD-H | Amylose tris(3,s5-dimethylphenylcarbamate) | π-π, Hydrogen bonding, Steric hindrance |
| Lux® Cellulose-3 | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π, Hydrogen bonding, Steric hindrance |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | π-π, Hydrogen bonding, Dipole-dipole |
This table is representative and the optimal CSP for this compound would require experimental verification.
The ratio of the alkane to the alcohol modifier is a key parameter to optimize; a higher concentration of the alcohol generally leads to a shorter retention time but may decrease the enantioselectivity. phenomenex.com Therefore, a balance must be struck to achieve adequate resolution within a reasonable analysis time.
For chiral amines, the addition of a small amount of a basic additive to the mobile phase is often crucial. mdpi.com Additives like diethylamine (B46881) (DEA) or ethylenediamine (B42938) can significantly improve peak shape and resolution by minimizing undesirable interactions between the basic analyte and any residual acidic sites on the silica support of the CSP. mdpi.com In the absence of such an additive, basic analytes can exhibit severe peak tailing or may even be irreversibly retained on the column. mdpi.com
Table 2: Example Mobile Phase Conditions for Chiral Amine Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) | n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v) | Cyclohexane/Isopropanol/DEA (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C | 20 °C |
| Detection | UV at 254 nm | UV at 270 nm | UV at 254 nm |
These conditions are illustrative and would need to be optimized for the specific analysis of this compound.
In cases where the direct separation of enantiomers is challenging, or to enhance detection sensitivity, derivatization with a chiral derivatizing agent (CDA) can be employed. wikipedia.org This strategy involves reacting the enantiomeric mixture with an enantiomerically pure reagent to form a pair of diastereomers. wikipedia.orgnih.gov Since diastereomers have different physical properties, they can often be separated on a standard achiral HPLC column. libretexts.org
For a primary or secondary amine like this compound, a variety of CDAs are available. Common reagents include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which forms diastereomeric amides. wikipedia.org Other options include fluorescent tagging reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) which, after reaction with the amine, can improve detection limits. yakhak.org
Another approach is to derivatize the amine to introduce a chromophore or fluorophore, thereby increasing its response to UV or fluorescence detectors. libretexts.orgnih.gov For instance, derivatization with reagents like dansyl chloride can significantly enhance detection sensitivity. nih.gov
It is important to ensure that the derivatization reaction proceeds to completion and does not cause racemization of the analyte. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile and thermally stable compounds. For a compound like this compound, which may have limited volatility due to its polar amine and pyrimidine (B1678525) groups, derivatization is often necessary prior to GC analysis. researchgate.net
Derivatization for GC aims to increase the volatility and thermal stability of the analyte. nih.gov Common derivatization techniques for amines include acylation, for example, with trifluoroacetic anhydride, or silylation. nih.govnih.gov Another approach for pyrimidine and purine (B94841) derivatives is derivatization with ethyl chloroformate. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely be suitable.
Capillary Electrophoresis for Chiral Resolution
Capillary Electrophoresis (CE) has emerged as a highly efficient and versatile technique for the enantioseparation of pharmaceuticals. mdpi.comresearchgate.net It offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. researchgate.net
For the chiral resolution of a basic compound like this compound, a common approach in CE is to add a chiral selector to the background electrolyte (BGE). springernature.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE. mdpi.comspringernature.com These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with the enantiomers of the analyte, and the differences in the stability of these diastereomeric complexes lead to different migration times and thus, separation. mdpi.com
The choice of the cyclodextrin (B1172386) is critical. Neutral CDs like β-cyclodextrin or charged derivatives such as sulfated-β-cyclodextrin could be effective. researchgate.net The optimization of the separation involves adjusting several parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. For a basic amine, a low pH buffer is often used to ensure the analyte is protonated and carries a positive charge.
Other classes of chiral selectors, such as macrocyclic antibiotics (e.g., vancomycin) or chiral crown ethers, have also been successfully used for the enantioseparation of amines in CE. springernature.comnih.gov
Future Research Directions and Emerging Paradigms in Methyl 1 Pyrimidin 4 Yl Ethyl Amine Chemistry
Exploration of Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of methyl[1-(pyrimidin-4-yl)ethyl]amine will likely pivot away from traditional, multi-step processes towards more sustainable and atom-economical pathways. Key areas of exploration include biocatalysis and flow chemistry.
Biocatalytic Approaches: The use of enzymes, such as transaminases, could offer a highly enantioselective route to chiral amines. A prospective biocatalytic route could involve the asymmetric amination of a corresponding ketone precursor, 4-acetylpyrimidine. This approach would operate in aqueous media under mild conditions, significantly reducing solvent waste and energy consumption compared to classical resolutions or chiral auxiliary-based methods.
Continuous Flow Synthesis: Flow chemistry presents another frontier for the sustainable production of this compound. The enhanced heat and mass transfer in microreactors can lead to higher yields, improved safety, and reduced reaction times. A potential flow process could involve the sequential reductive amination of 4-acetylpyrimidine, integrating reaction, separation, and purification steps into a single, automated process.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Feature | Traditional Batch Synthesis | Biocatalytic Synthesis (Projected) | Continuous Flow Synthesis (Projected) |
| Stereoselectivity | Often requires chiral resolution, leading to 50% theoretical max yield for one enantiomer. | Potentially high enantiomeric excess (>99%). | Can incorporate chiral catalysts; selectivity depends on the catalyst. |
| Solvent Usage | Typically involves large volumes of organic solvents. | Primarily aqueous media. | Reduced solvent volumes due to smaller reactor sizes. |
| Energy Consumption | Requires significant heating and cooling cycles for large batches. | Operates at or near ambient temperature. | Precise temperature control can optimize energy use. |
| Waste Generation | Generates significant stoichiometric byproducts and solvent waste. | Minimal byproducts (e.g., water); biodegradable catalyst. | Lower waste due to higher yields and integrated purification. |
| Safety | Handling of hazardous reagents in large quantities poses risks. | Uses non-toxic enzymes under mild conditions. | Small reaction volumes enhance safety, especially for exothermic reactions. |
Application in Supramolecular Chemistry and Self-Assembly
The pyrimidine (B1678525) nucleus within this compound is a versatile hydrogen bond acceptor, while the secondary amine can act as a hydrogen bond donor. These features make it an attractive building block for the construction of complex supramolecular architectures through self-assembly.
Future research could explore the use of this compound in the formation of various supramolecular structures, such as gels, liquid crystals, or metal-organic frameworks (MOFs). The chirality of this compound is particularly intriguing, as it could be used to induce chirality in the resulting assemblies, leading to materials with unique optical or catalytic properties. For instance, co-crystallization with dicarboxylic acids could lead to the formation of hydrogen-bonded networks with predictable topologies. The pyrimidine ring could also coordinate with metal ions, opening avenues for the design of novel coordination polymers and MOFs.
Advanced Mechanistic Investigations Using Real-Time Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced, real-time spectroscopic techniques could provide unprecedented insight into the formation and reactions of this compound.
Techniques such as ReactIR (in-situ infrared spectroscopy) and Process NMR (in-situ nuclear magnetic resonance) could be employed to monitor the concentration of reactants, intermediates, and products in real-time. This would allow for the precise determination of reaction kinetics and the identification of transient intermediates that are invisible to traditional offline analysis. For example, studying the reductive amination of 4-acetylpyrimidine could reveal the rate-determining step and provide insights into the role of the catalyst, enabling rational optimization of the reaction conditions for improved efficiency and selectivity.
Development of Structure-Property Relationships for Rational Design
Establishing clear structure-property relationships is the ultimate goal for the rational design of new molecules with tailored functions. For this compound, this would involve systematically modifying its structure and correlating these changes with specific physical, chemical, or biological properties.
Computational modeling, including Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) studies, will be instrumental in this endeavor. By creating a library of derivatives—for example, by substituting different positions on the pyrimidine ring or altering the alkyl group on the amine—and calculating key molecular descriptors, it would be possible to build predictive models. These models could then guide the synthesis of new compounds with optimized properties, such as enhanced binding affinity to a biological target or improved material characteristics.
Table 2: Hypothetical Structure-Property Exploration for Analogs of this compound
| Compound Modification | Predicted Property Change | Rationale | Potential Application |
| Addition of a hydroxyl group to the pyrimidine ring | Increased water solubility and hydrogen bonding capability. | Introduction of a polar, protic functional group. | Pharmaceutical intermediates, supramolecular hydrogels. |
| Substitution of the methyl group with a larger alkyl group | Increased lipophilicity and steric hindrance. | Larger non-polar moiety. | Probes for exploring steric effects in receptor binding. |
| Introduction of a fluorine atom on the pyrimidine ring | Altered electronic properties and metabolic stability. | Fluorine is a strong electron-withdrawing group and can block metabolic oxidation. | Agrochemicals, medicinal chemistry. |
| Coordination to a metal center (e.g., Platinum) | Formation of a stable coordination complex with potential cytotoxicity. | Pyrimidine nitrogen atoms are good ligands for transition metals. | Anticancer drug discovery. |
Q & A
Q. How should stability studies be designed to assess degradation products under varying storage conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) simulates long-term storage. Forced degradation (acid/base hydrolysis, oxidative stress with H₂O₂) identifies labile functional groups. LC-MS monitors degradation pathways, while Arrhenius plots extrapolate shelf life at 25°C. Amorphous solid dispersions or lyophilization mitigate hygroscopicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
